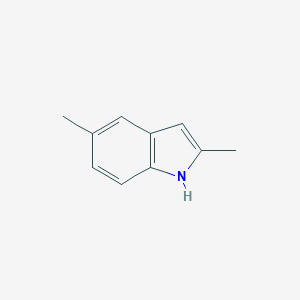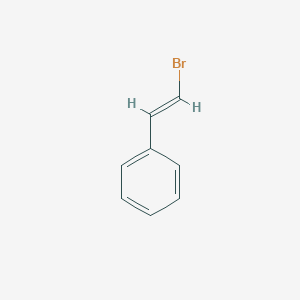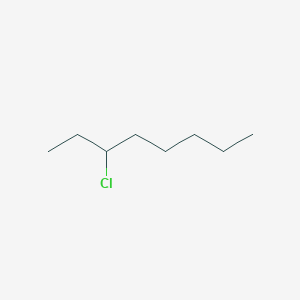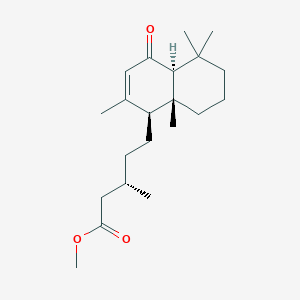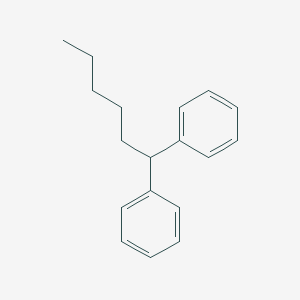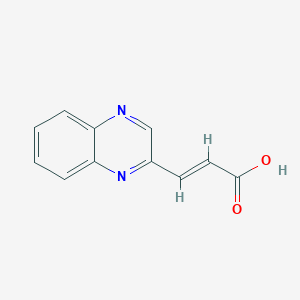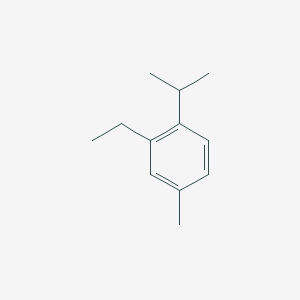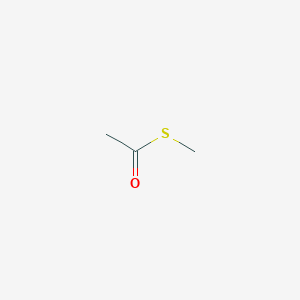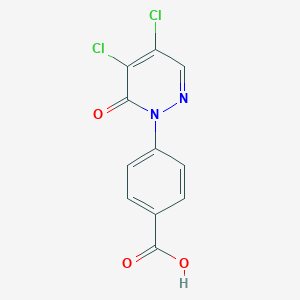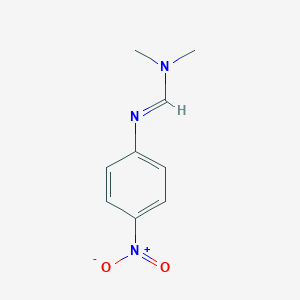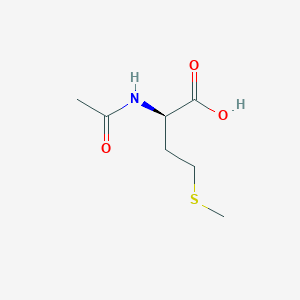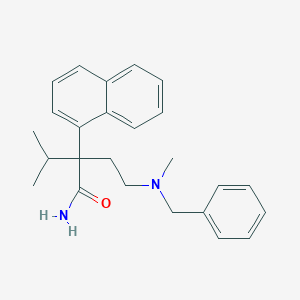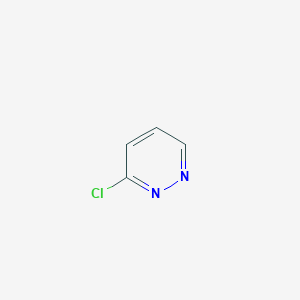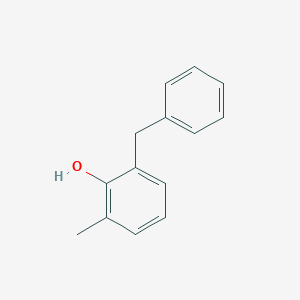
2-Benzyl-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-6-methylphenol, also known as thymol, is a natural monoterpene phenol that is commonly found in thyme and other plants. It has been widely used as a preservative and flavoring agent in the food industry, as well as in the pharmaceutical and cosmetic industries due to its antimicrobial and antioxidant properties. Thymol has also been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-6-methylphenol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. Thymol has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 2-Benzyl-6-methylphenol has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Thymol has been shown to have various biochemical and physiological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. Thymol has also been found to have hepatoprotective, neuroprotective, and cardioprotective effects. Additionally, 2-Benzyl-6-methylphenol has been shown to have anxiolytic and sedative effects, which can help to reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thymol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, high stability, and low toxicity. However, 2-Benzyl-6-methylphenol has some limitations, including its low solubility in water and its potential to interfere with some assays due to its antioxidant activity.
Direcciones Futuras
Thymol has shown great potential for therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Future research should focus on elucidating the mechanism of action of 2-Benzyl-6-methylphenol and exploring its potential as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Benzyl-6-methylphenol in humans, and to develop novel formulations and delivery systems for 2-Benzyl-6-methylphenol.
Métodos De Síntesis
Thymol can be synthesized by various methods, including steam distillation of thyme oil, chemical synthesis from p-cymene, and microbial synthesis using microorganisms such as Bacillus subtilis and Pseudomonas putida. However, the most common method of synthesis is the steam distillation of thyme oil, which yields a high purity of 2-Benzyl-6-methylphenol.
Aplicaciones Científicas De Investigación
Thymol has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been shown to exhibit antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. Thymol has also been found to possess antioxidant activity, which helps to protect cells from oxidative damage caused by free radicals. Additionally, 2-Benzyl-6-methylphenol has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various diseases.
Propiedades
Número CAS |
1330-62-7 |
|---|---|
Nombre del producto |
2-Benzyl-6-methylphenol |
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-benzyl-6-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-13(14(11)15)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
Clave InChI |
POAKQNVLXHHUDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
SMILES canónico |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)O |
Otros números CAS |
1330-62-7 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



